molecular formula C20H15FN2O4 B2638747 N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941910-19-6

N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2638747
CAS No.: 941910-19-6
M. Wt: 366.348
InChI Key: RVBJOVZILQPKDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic chemical reagent of interest for medicinal chemistry and biological screening. This compound features a 1,3-benzodioxole core, a scaffold recognized in pharmacological research for its diverse biological activities. The 1,3-benzodioxole moiety is present in compounds investigated for various potential therapeutic effects, including as enzyme inhibitors . The specific structural architecture of this molecule, combining the benzodioxole group with a dihydropyridinone core, makes it a valuable intermediate or target molecule for researchers developing novel bioactive compounds. It is particularly useful for probing structure-activity relationships (SAR) in drug discovery programs. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O4/c21-16-6-2-1-4-13(16)11-23-9-3-5-15(20(23)25)19(24)22-14-7-8-17-18(10-14)27-12-26-17/h1-10H,11-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBJOVZILQPKDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=CN(C3=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on recent research findings.

  • Molecular Formula : C20H17F1N3O4
  • Molecular Weight : 392.36 g/mol
  • CAS Number : [Not specified in the search results]

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the dihydropyridine ring and subsequent modifications to introduce the benzo[d][1,3]dioxole and fluorobenzyl moieties. The reaction conditions often include various catalysts and solvents to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Cell Line Studies : A derivative of benzo[d][1,3]dioxole demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 26 to 65 µM. Notably, it showed selective toxicity towards cancer cells while sparing normal cells (IC50 > 150 µM) .
Cell LineIC50 (µM)Reference
HepG22.38
HCT1161.54
MCF74.52

The mechanisms underlying the anticancer activity of this compound involve:

  • EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that treatment with this compound leads to increased apoptosis in cancer cells.
  • Cell Cycle Arrest : The compound affects cell cycle progression, contributing to its antiproliferative effects.

Antidiabetic Potential

In addition to anticancer properties, derivatives of this compound have been evaluated for their antidiabetic activity:

  • α-Amylase Inhibition : Compounds related to this compound exhibited potent inhibition of α-amylase with IC50 values as low as 0.68 µM .

Case Studies

Several case studies have explored the biological activity of compounds similar to this compound:

  • Study on Anticancer Activity :
    • Objective: To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings: Significant antiproliferative effects were observed across multiple cell lines with minimal toxicity to normal cells.
  • Antidiabetic Evaluation :
    • Objective: To assess the efficacy against α-amylase in vitro and in vivo.
    • Findings: The compound demonstrated strong inhibition of α-amylase and improved glycemic control in diabetic mouse models.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Modifications

Pyridinecarboxamide Derivatives
  • N-Benzyl-5-chloro-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: 339023-96-0) : Core: Shares the 1,2-dihydropyridine-2-one scaffold. Substituents: Differs in halogenation (5-chloro, 2,6-dichlorobenzyl vs. 2-fluorobenzyl) and lacks the benzo[d][1,3]dioxol-5-yl group. Molecular Formula: C₂₀H₁₅Cl₃N₂O₂ (MW: 421.7 g/mol).
Thiazole and Pyrazole Derivatives
  • 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (Compound 92) :
    • Core : Thiazole ring instead of dihydropyridine.
    • Substituents : Cyclopropane-carboxamide and 3-methoxybenzoyl groups.
    • Synthesis : Utilizes EDCI/HOBt-mediated coupling, a common method for carboxamide formation .
    • Impact : Thiazole cores may enhance metabolic stability but reduce conformational flexibility compared to dihydropyridines.

Substituent Variations

Benzyl Group Modifications
  • 2-Fluorobenzyl vs. 2,6-Dichlorobenzyl :
    • Fluorine’s electronegativity may improve hydrogen bonding and reduce steric hindrance compared to bulkier dichlorobenzyl groups.
    • LogP Prediction : 2-Fluorobenzyl likely lowers logP (increased polarity) vs. dichlorobenzyl.
Piperonyl (Benzo[d][1,3]dioxol-5-yl) Group
  • Present in the target compound and analogs like D-19 (pyrrole-carboxamide) and Compound 55 (cyclopropane-thiazole) .
    • Role : The methylenedioxy group in piperonyl enhances π-π stacking and may improve CNS penetration.

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula MW (g/mol) Synthesis Method Reference
Target Compound 1,2-Dihydropyridine 2-Fluorobenzyl, Piperonyl carboxamide C₂₁H₁₆FN₂O₄ 385.36 Likely EDCI/HOBt -
N-Benzyl-5-chloro-1-(2,6-dichlorobenzyl)-... 1,2-Dihydropyridine 2,6-Dichlorobenzyl, Benzyl, 5-Cl C₂₀H₁₅Cl₃N₂O₂ 421.7 Not specified
Compound 92 (Thiazole) Thiazole Cyclopropane-carboxamide, 3-Methoxybenzoyl C₂₅H₂₁N₂O₅S 461.51 EDCI/HOBt coupling
D-19 (Pyrrole) Pyrrole Piperonylmethyl, Dimethylpyridinone C₂₃H₂₃N₃O₄ 429.45 Not specified

Key Findings and Implications

Heterocyclic Core : The 1,2-dihydropyridine-2-one core in the target compound offers a balance of rigidity and hydrogen-bonding capacity, distinct from thiazole or pyrrole analogs.

Halogen Effects : Fluorine in the target compound may enhance solubility and target selectivity compared to chlorinated analogs .

Piperonyl Group : Common in multiple analogs, suggesting its importance in pharmacokinetics or receptor binding .

Synthesis : EDCI/HOBt and copper-catalyzed methods are versatile for introducing diverse substituents .

Q & A

Q. What are the common synthetic routes for this compound, and how is reaction progress monitored?

The synthesis typically involves multi-step reactions starting with benzo[d][1,3]dioxole derivatives and fluorobenzyl precursors. A key step is the coupling of these moieties using agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under inert conditions. Reaction progress is monitored via thin-layer chromatography (TLC) to track intermediate formation and NMR spectroscopy (¹H/¹³C) to confirm bond formation and purity .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H NMR identifies proton environments (e.g., aromatic protons in the benzo[d][1,3]dioxole ring at δ 6.7–7.1 ppm). ¹³C NMR confirms carbonyl (C=O) and fluorinated carbons .
  • Infrared (IR) Spectroscopy: Detects functional groups like amide C=O (~1650 cm⁻¹) and aromatic C-F (~1200 cm⁻¹) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary biological screening approaches are used to assess its activity?

Initial screens include in vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to evaluate cytotoxicity. Enzyme inhibition studies (e.g., kinase or protease targets) are conducted using fluorogenic substrates, with IC₅₀ values calculated from dose-response curves .

Advanced Research Questions

Q. How can reaction yields be optimized during multi-step synthesis?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalyst Use: Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-aryl bond formation .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures high purity (>95%) .

Q. How to resolve discrepancies between computational and experimental spectroscopic data?

  • Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-31G* basis sets to predict NMR/IR spectra. Compare with experimental data to identify conformational mismatches .
  • X-ray Crystallography: Resolve absolute configuration using SHELXL for crystal structure refinement, especially if diastereomers form during synthesis .

Q. What mechanistic insights guide its interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina to simulate binding to receptors (e.g., G-protein-coupled receptors) based on the dihydropyridine core’s electrostatic potential .
  • Metabolic Stability: Assess cytochrome P450 interactions via liver microsome assays to predict pharmacokinetics .

Q. How to design robust structure-activity relationship (SAR) studies?

  • Analog Synthesis: Modify substituents (e.g., replace 2-fluorobenzyl with chloro or methyl groups) to evaluate electronic effects on bioactivity .
  • Pharmacophore Mapping: Identify critical moieties (e.g., the 2-oxo-1,2-dihydropyridine ring) using 3D-QSAR models .

Data Analysis and Validation

Q. What statistical methods validate reproducibility in biological assays?

  • ANOVA: Compare triplicate data across treatment groups to assess significance (p < 0.05).
  • Z’-Factor: Calculate assay robustness (Z’ > 0.5 indicates high reproducibility) .

Q. How to address batch-to-batch variability in synthesis?

  • Quality Control (QC): Implement LC-MS for every batch to monitor impurities (e.g., unreacted starting materials).
  • Design of Experiments (DoE): Use factorial designs to optimize temperature, stoichiometry, and reaction time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.